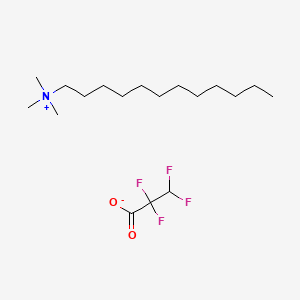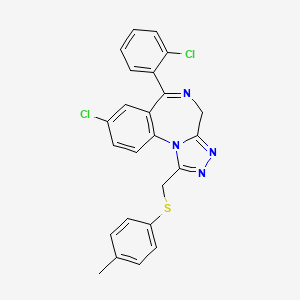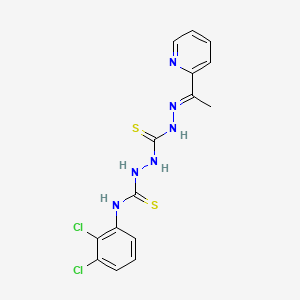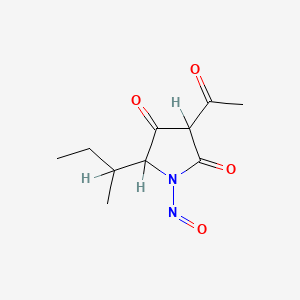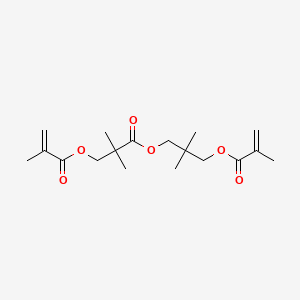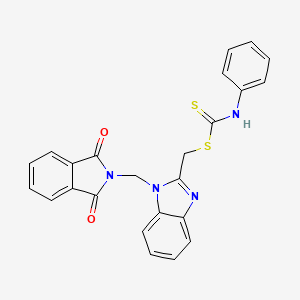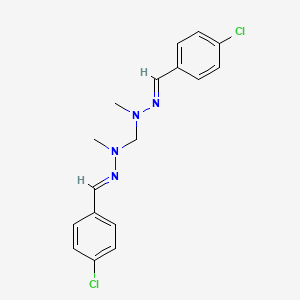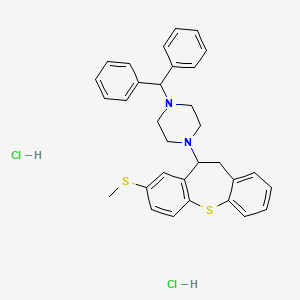
Piperazine, 1-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazina, 1-(10,11-dihidro-8-(metiltio)dibenzo(b,f)tiepin-10-il)-4-(difenilmetil)-, dihidrocloruro es un compuesto orgánico complejo conocido por sus diversas aplicaciones en varios campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura molecular única, que incluye un anillo de piperazina, una porción de dibenzotiepina y un grupo difenilmetil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Piperazina, 1-(10,11-dihidro-8-(metiltio)dibenzo(b,f)tiepin-10-il)-4-(difenilmetil)-, dihidrocloruro normalmente implica múltiples pasos. El proceso comienza con la preparación del intermedio de dibenzotiepina, que luego se hace reaccionar con piperazina en condiciones específicas para formar el compuesto final. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o etanol, y catalizadores como paladio sobre carbono para facilitar la reacción.
Métodos de Producción Industrial
En entornos industriales, la producción de este compuesto se escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El proceso se optimiza para minimizar el desperdicio y reducir los costos de producción. Se emplean técnicas avanzadas de purificación, como la recristalización y la cromatografía, para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
Piperazina, 1-(10,11-dihidro-8-(metiltio)dibenzo(b,f)tiepin-10-il)-4-(difenilmetil)-, dihidrocloruro sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o agentes alquilantes.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio
Agentes sustituyentes: Halógenos, agentes alquilantes
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo,
Propiedades
Número CAS |
121943-13-3 |
|---|---|
Fórmula molecular |
C32H34Cl2N2S2 |
Peso molecular |
581.7 g/mol |
Nombre IUPAC |
1-benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C32H32N2S2.2ClH/c1-35-27-16-17-31-28(23-27)29(22-26-14-8-9-15-30(26)36-31)33-18-20-34(21-19-33)32(24-10-4-2-5-11-24)25-12-6-3-7-13-25;;/h2-17,23,29,32H,18-22H2,1H3;2*1H |
Clave InChI |
MRFDQDPODLFFAP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


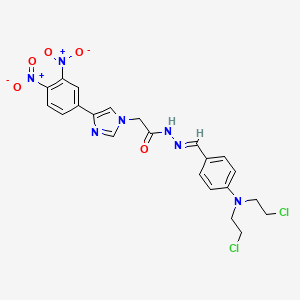

![(E)-but-2-enedioic acid;2-[4-[2-(2-phenylsulfanylphenyl)ethanimidoyl]piperazin-1-yl]ethanol](/img/structure/B12710134.png)
![3-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl](2-phenoxyethyl)amino]propiononitrile](/img/structure/B12710140.png)
